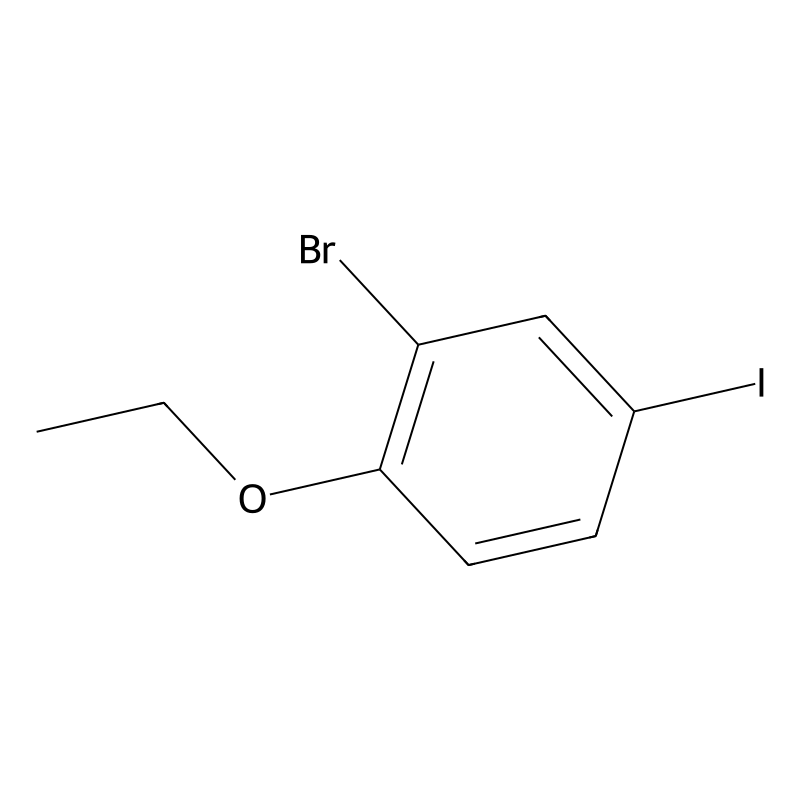

2-Bromo-1-ethoxy-4-iodobenzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which is common in halogenated compounds.

- Sonogashira Coupling: This compound can serve as a substrate in Sonogashira coupling reactions, where it reacts with alkynes in the presence of a palladium catalyst to form substituted alkynes.

- Suzuki Coupling: It can also participate in Suzuki coupling reactions with boronic acids, leading to the formation of biaryl compounds.

While specific biological activity data for 2-Bromo-1-ethoxy-4-iodobenzene is limited, compounds with similar structures often exhibit noteworthy biological properties, including antibacterial and antifungal activities. The halogen substituents can enhance the lipophilicity and bioactivity of the molecule, making it a candidate for further pharmacological studies.

The synthesis of 2-Bromo-1-ethoxy-4-iodobenzene typically involves multi-step processes:

- Starting Materials: The synthesis may begin with 4-iodophenol or similar compounds.

- Bromination: Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine substituent.

- Ethoxylation: The introduction of the ethoxy group can be performed via an etherification reaction using ethyl alcohol and an acid catalyst.

- Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

2-Bromo-1-ethoxy-4-iodobenzene has several applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Material Science: It is utilized in the development of functional materials due to its unique electronic properties.

- Pharmaceuticals: Potentially useful in drug discovery processes as a building block for biologically active compounds.

Interaction studies involving 2-Bromo-1-ethoxy-4-iodobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help to elucidate its potential pathways in synthetic chemistry and its interactions with biological targets, providing insights into its utility in medicinal chemistry.

Several compounds share structural similarities with 2-Bromo-1-ethoxy-4-iodobenzene, each exhibiting unique properties:

These compounds illustrate the diversity within halogenated aromatic compounds and highlight the unique characteristics of 2-Bromo-1-ethoxy-4-iodobenzene, particularly its potential utility in advanced organic synthesis and material applications.